molecular formula C4H6N4O B065056 1-(1-Methyltetrazol-5-yl)ethanone CAS No. 185445-05-0

1-(1-Methyltetrazol-5-yl)ethanone

Cat. No.: B065056
CAS No.: 185445-05-0
M. Wt: 126.12 g/mol
InChI Key: UMLACYYHLRNVOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Methyltetrazol-5-yl)ethanone is a heterocyclic compound featuring a tetrazole ring substituted with a methyl group at the 1-position and an acetyl group at the 5-position. Tetrazoles are nitrogen-rich aromatic rings known for their metabolic stability and hydrogen-bonding capacity, making them valuable in medicinal chemistry and materials science. This compound serves as a precursor for synthesizing derivatives with modified biological and physicochemical properties, such as piperidine- or piperazine-linked analogs (). Its synthesis typically involves reactions of aryl anilines with sodium azide and triethyl orthoformate, followed by chloroacetyl chloride and subsequent amine substitutions ().

Properties

IUPAC Name

1-(1-methyltetrazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c1-3(9)4-5-6-7-8(4)2/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLACYYHLRNVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN=NN1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on the Tetrazole Ring

Aryl vs. Alkyl Substituents
  • 1-Aryl-5-methyltetrazoles (e.g., 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole, ): Physical Properties: Aryl substituents increase molecular weight and melting points compared to the methyl analog. For example, 1-(4’-Iodophenyl)-5-methyl-1H-tetrazole has a higher melting point (198–200°C) than 1-(1-Methyltetrazol-5-yl)ethanone due to enhanced π-π stacking. Reactivity: Electron-withdrawing groups (e.g., chloro, bromo) on the aryl ring improve electrophilic substitution reactivity in downstream reactions ().
  • 1-Methyltetrazole Derivatives: The methyl group at the 1-position simplifies synthesis and reduces steric hindrance, facilitating reactions with chloroacetyl chloride to form intermediates like 2-chloro-1-(1-methyltetrazol-5-yl)ethanone ().
Piperidine/Piperazine-Linked Derivatives
  • 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (): Solubility: The piperidine group enhances solubility in polar solvents (e.g., acetonitrile) compared to the parent compound. Biological Potential: Piperidine and piperazine moieties are associated with improved bioavailability and receptor binding in drug candidates ().

Heterocyclic Ring Modifications

Tetrazole vs. Thiazole Derivatives
  • 1-(2-Methylthiazol-5-yl)ethanone (): Electronic Effects: Thiazoles have lower aromaticity due to sulfur’s electronegativity, reducing hydrogen-bonding capacity compared to tetrazoles. Stability: Thiazoles are less prone to hydrolysis than tetrazoles under acidic conditions.
  • 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (): The amino group introduces hydrogen-bonding sites, increasing water solubility but reducing thermal stability (melting point: 142–144°C).
Indole-Based Analogs (e.g., JWH-250, ):
  • Spectroscopic Properties : Indole rings exhibit strong UV absorption (λmax ~280 nm), unlike tetrazoles, which lack conjugated π-systems.
  • Biological Activity: Indole derivatives often target cannabinoid receptors, whereas tetrazoles are explored for antimicrobial applications.

Sulfur-Containing Derivatives

  • 1-(4-Methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}phenyl)ethanone (): Lipophilicity: The sulfanyl group increases logP values, enhancing membrane permeability. Synthetic Flexibility: Sulfur bridges enable conjugation with aromatic systems, broadening structural diversity.

Spectroscopic Data Comparison

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (δ, ppm) Reference
This compound 1685 2.65 (s, 3H, CH₃CO)
1-(2-Methylthiazol-5-yl)ethanone 1702 2.55 (s, 3H, CH₃CO), 7.2 (s, 1H)
1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole N/A 2.45 (s, 3H, CH₃), 7.5–8.0 (m, 4H)

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